molecular formula C11H20ClNO2 B15089873 ethyl octahydro-1H-indole-3a-carboxylate hydrochloride

ethyl octahydro-1H-indole-3a-carboxylate hydrochloride

Cat. No.: B15089873
M. Wt: 233.73 g/mol
InChI Key: JPXJVBCLVVXKFF-UHFFFAOYSA-N
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Description

Ethyl octahydro-1H-indole-3a-carboxylate hydrochloride is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl octahydro-1H-indole-3a-carboxylate hydrochloride typically involves the reaction of cyclohexanone with phenylhydrazine hydrochloride under acidic conditions to form the indole ring. This is followed by esterification with ethanol and hydrochloric acid to produce the ethyl ester derivative .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl octahydro-1H-indole-3a-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoles, alcohols, amines, and ketones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl octahydro-1H-indole-3a-carboxylate hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl octahydro-1H-indole-3a-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing various biological processes. This binding can lead to the inhibition of viral replication, induction of apoptosis in cancer cells, and modulation of inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1H-indole-3-carboxylate: Similar in structure but lacks the octahydro modification.

    Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Another indole derivative with antiviral properties.

    Ethyl (E)-3-((2-isonicotinoylhydrazono)methyl)-5-methyl-1H-indole-2-carboxylate: Known for its antitubercular activity.

Uniqueness

Ethyl octahydro-1H-indole-3a-carboxylate hydrochloride is unique due to its specific octahydro modification, which enhances its biological activity and makes it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C11H20ClNO2

Molecular Weight

233.73 g/mol

IUPAC Name

ethyl 1,2,3,4,5,6,7,7a-octahydroindole-3a-carboxylate;hydrochloride

InChI

InChI=1S/C11H19NO2.ClH/c1-2-14-10(13)11-6-4-3-5-9(11)12-8-7-11;/h9,12H,2-8H2,1H3;1H

InChI Key

JPXJVBCLVVXKFF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CCCCC1NCC2.Cl

Origin of Product

United States

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